molecular formula C5H8N2O2S B14709059 (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione CAS No. 24814-12-8

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione

Cat. No.: B14709059
CAS No.: 24814-12-8
M. Wt: 160.20 g/mol
InChI Key: KCMBEBKQGVGDGL-VKHMYHEASA-N
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Description

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a sulfanylmethyl group attached to the piperazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of piperazine-2,5-dione with a suitable thiol reagent under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the thiol group replaces a leaving group on the piperazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

(3R)-3-(Sulfanylmethyl)piperazine-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

    (3R)-3-(Hydroxymethyl)piperazine-2,5-dione: Similar structure but with a hydroxymethyl group instead of a sulfanylmethyl group.

    (3R)-3-(Aminomethyl)piperazine-2,5-dione: Contains an aminomethyl group in place of the sulfanylmethyl group.

    (3R)-3-(Methyl)piperazine-2,5-dione: Lacks the sulfur atom, having a simple methyl group instead.

Uniqueness: (3R)-3-(Sulfanylmethyl)piperazine-2,5-dione is unique due to the presence of the sulfanylmethyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

24814-12-8

Molecular Formula

C5H8N2O2S

Molecular Weight

160.20 g/mol

IUPAC Name

(3R)-3-(sulfanylmethyl)piperazine-2,5-dione

InChI

InChI=1S/C5H8N2O2S/c8-4-1-6-5(9)3(2-10)7-4/h3,10H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1

InChI Key

KCMBEBKQGVGDGL-VKHMYHEASA-N

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CS

Canonical SMILES

C1C(=O)NC(C(=O)N1)CS

Origin of Product

United States

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